molecular formula C21H22NO4+ B190311 Palmatine CAS No. 3486-67-7

Palmatine

Cat. No. B190311
CAS RN: 3486-67-7
M. Wt: 352.4 g/mol
InChI Key: QUCQEUCGKKTEBI-UHFFFAOYSA-N
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Description

Palmatine is an isoquinoline alkaloid from the class of protoberberines. It is a yellow compound present in the extracts from different representatives of Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae .


Synthesis Analysis

Palmatine has been isolated from the roots of Berberis cretica. The alkaloid was purified by column chromatography filled with silica gel NP and Sephadex LH-20 resin developed in the mixture of methanol: water (50:50 v/v) that provided high-purity alkaloid for bioactivity studies . Additionally, 20 new Palmatine derivatives were synthesized and examined for their antibacterial activities against six tested metronidazole (MTZ)-resistant Helicobacter pylori (H. pylori) strains .


Molecular Structure Analysis

Palmatine mainly regulated the protein expression of structural molecules involved in the response to stimuli . The identity of alkaloid was confirmed in the HPLC-MS analysis and was based on high resolution mass measurement and on the analysis of the fragmentation pattern of the molecular ion .


Chemical Reactions Analysis

Palmatine treatment inhibited the viability and proliferation of breast cancer cells in a dose-dependent manner as demonstrated by MTT and BrdU assays . It also showed a complex effect on metabolic enzymes in the liver .


Physical And Chemical Properties Analysis

The molecular formula of Palmatine is C21H22NO4+ and its molecular weight is 352.4 g/mol .

Scientific Research Applications

Pharmacological Properties and Pharmacokinetics

Palmatine, an isoquinoline alkaloid from the class of protoberberines, exhibits various pharmacological properties. Found in different plant families, it has been traditionally used in Asia for treating jaundice, liver diseases, hypertension, inflammation, and dysentery. Recent research highlights its potential in treating diseases related to the central nervous system (Tarabasz & Kukuła-Koch, 2020).

Anti-inflammatory Applications

Palmatine demonstrates anti-inflammatory effects, as seen in studies involving goat endometrial epithelial cells. It inhibits the release of various inflammatory cytokines and modulates signaling pathways related to inflammation (Yan et al., 2017).

Neuroprotective and Memory-Enhancing Effects

This alkaloid exhibits memory-enhancing activities in mice, likely due to its influence on brain acetylcholinesterase activity and its antioxidant properties (Dhingra & Kumar, 2012).

Detection in Biological Samples

Advancements in electrochemical detection techniques have enabled the sensitive detection of palmatine in human serum and urine samples, highlighting its use in cancer therapy and other biomedical applications (Thirumalraj et al., 2017).

Hypolipidemic Effect

Studies on hamsters indicate that palmatine can lower lipid levels, suggesting its potential as a natural cholesterol-lowering agent (Ning et al., 2015).

Interaction with DNA

Palmatine's interaction with DNA has been explored, indicating its potential as a DNA phototherapy drug. The mechanisms of its interaction with DNA have been studied using molecular dynamic techniques (Dumont & Monari, 2015).

Therapeutic Potential in Metabolic Syndrome

Palmatine shows promise in mitigating the effects of metabolic syndrome and related diseases, owing to its antioxidant and anti-inflammatory properties. However, clinical trials are needed to confirm these effects in humans (Ekeuku et al., 2020).

Cardiac Hypertrophy Treatment

Research suggests that palmatine could be effective in treating cardiac hypertrophy by modulating specific signaling pathways in rats (Yuan et al., 2017).

Safety And Hazards

Palmatine has obvious DNA toxicity . It is harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Future research directions include: how the concentration of palmatine affects pharmacological effects and toxicity; the mechanism of synergy between palmatine and other protoberberine alkaloid; Structural modification of palmatine is one of the key methods to enhance pharmacological activity and reduce activity .

properties

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQEUCGKKTEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide)
Record name Palmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048065
Record name Palmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmatine

CAS RN

3486-67-7
Record name Palmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3486-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,200
Citations
J Long, J Song, L Zhong, Y Liao, L Liu, X Li - Biochimie, 2019 - Elsevier
… of palmatine was that palmatine was a P-gp substrate. It is noteworthy that palmatine had no … but in LS 180 cells, 10 μM of palmatine activated P-gp efflux transport and CYP3A4 function …
Number of citations: 102 www.sciencedirect.com
D Tarabasz, W Kukula‐Koch - Phytotherapy Research, 2020 - Wiley Online Library
The aim of this review is to collect together the results of the numerous studies over the last two decades on the pharmacological properties of palmatine published in scientific …
Number of citations: 60 onlinelibrary.wiley.com
SO Ekeuku, KL Pang, KY Chin - Drug design, development and …, 2020 - Taylor & Francis
… of palmatine supplementation on MetS and its complications. The evidence shows that palmatine could … of palmatine. Although preclinical experiments have demonstrated the efficacy of …
Number of citations: 20 www.tandfonline.com
YJ Hu, Y Ou-Yang, CM Dai, Y Liu, XH Xiao - Biomacromolecules, 2010 - ACS Publications
… Therefore, it was of interest to study the binding of palmatine with HSA. … of HSA with palmatine at physiological conditions, using constant protein concentration and various palmatine …
Number of citations: 277 pubs.acs.org
F Jia, G Zou, J Fan, Z Yuan - Archives of virology, 2010 - Springer
In this study, we investigated the specific inhibition of West Nile virus (WNV) NS2B-NS3 protease and viral propagation by palmatine, a chemical compound from Coptis chinensis …
Number of citations: 88 link.springer.com
R Marek, P Sečkářová, D Hulová… - Journal of natural …, 2003 - ACS Publications
Some 8-substituted derivatives of the protoberberine alkaloids palmatine (1a) and berberine (1b) have been prepared and investigated by 1D and 2D NMR spectroscopy (H-1, C-13, N-…
Number of citations: 102 pubs.acs.org
T Schmeller, B Latz-Brüning, M Wink - Phytochemistry, 1997 - Elsevier
The alkaloids berberine, palmatine and sanguinarine are toxic to insects and vertebrates and inhibit the multiplication of bacteria, fungi and viruses. Biochemical properties which may …
Number of citations: 531 www.sciencedirect.com
YQ Wang, HM Zhang, GC Zhang - Journal of pharmaceutical and …, 2006 - Elsevier
… The results of fluorescence titration revealed that palmatine … (palmatine hydrochloride) was obtained according to fluorescence resonance energy transfer. The effect of palmatine …
Number of citations: 97 www.sciencedirect.com
L Xu, S Zhang, X Liang, S Zhong, B Wang, Z Li, X Cui - Dyes and Pigments, 2021 - Elsevier
… In this work, a good natural AIE material of palmatine (PA) was found, which is a total alkaloid extracted from the stems and roots of the plant Fibraurea recisa Pierre. According to its …
Number of citations: 25 www.sciencedirect.com
D Dhingra, V Kumar - Advances in Pharmacological and …, 2012 - hindawi.com
… to evaluate the effect of palmatine on memory of Swiss … palmatine has potential for the management of dementia. So the present study was designed to investigate the effect of palmatine …
Number of citations: 104 www.hindawi.com

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